molecular formula C19H33NO6 B153958 (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate CAS No. 129344-92-9

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate

Cat. No.: B153958
CAS No.: 129344-92-9
M. Wt: 371.5 g/mol
InChI Key: UCVPDWGSPZBNEO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is a complex organic compound that may have potential applications in various fields such as pharmaceuticals, materials science, and chemical research. The compound consists of a dimethylaminoethyl group, a butylcyclopentaneacetate moiety, and an (E)-2-butenedioate group in a 1:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can be approached through several synthetic routes. One possible method involves the esterification of alpha-butylcyclopentaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester can then be reacted with (E)-2-butenedioic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate may have several scientific research applications, including:

    Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs or as a pharmacologically active compound.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Chemical Research: Use as a reagent or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate
  • (E)-2-butenedioate
  • Dimethylaminoethyl esters

Uniqueness

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

129344-92-9

Molecular Formula

C19H33NO6

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate

InChI

InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UCVPDWGSPZBNEO-WLHGVMLRSA-N

Isomeric SMILES

CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Synonyms

Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1)

Origin of Product

United States

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